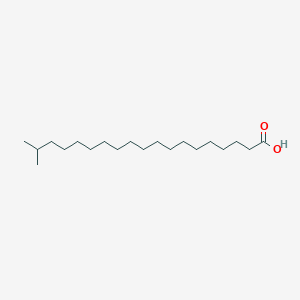
Upupup
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid is a nucleotide compound composed of three uridine monophosphate units linked by phosphodiester bonds. This compound is a type of ribonucleic acid (RNA) oligonucleotide, which plays a crucial role in various biological processes, including protein synthesis and gene regulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid typically involves the stepwise addition of uridine monophosphate units. The process begins with the protection of the hydroxyl groups on the uridine molecules to prevent unwanted side reactions. The protected uridine is then activated using a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form a phosphodiester bond with another uridine molecule. This process is repeated until the desired oligonucleotide length is achieved. Finally, the protecting groups are removed to yield the target compound.
Industrial Production Methods
Industrial production of uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid involves automated solid-phase synthesis. This method uses a solid support, such as controlled pore glass (CPG), to which the first nucleotide is attached. Subsequent nucleotides are added sequentially using automated synthesizers, which control the addition of reagents and the removal of protecting groups. This method allows for the efficient and scalable production of oligonucleotides.
Analyse Chemischer Reaktionen
Types of Reactions
Uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bonds can be cleaved by hydrolytic enzymes, such as ribonucleases, resulting in the formation of shorter oligonucleotides or individual nucleotides.
Oxidation and Reduction: The uridine units can undergo oxidation and reduction reactions, although these are less common in biological systems.
Substitution: The hydroxyl groups on the ribose units can participate in substitution reactions, leading to the formation of modified nucleotides.
Common Reagents and Conditions
Hydrolysis: Typically carried out using ribonucleases under mild aqueous conditions.
Oxidation: Can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Requires nucleophilic reagents and appropriate catalysts to facilitate the reaction.
Major Products Formed
Hydrolysis: Produces shorter oligonucleotides or individual uridine monophosphate units.
Oxidation: Results in the formation of oxidized uridine derivatives.
Substitution: Leads to the formation of modified nucleotides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and behavior of RNA oligonucleotides.
Biology: Plays a role in understanding RNA structure and function, as well as in the development of RNA-based therapeutics.
Medicine: Investigated for its potential use in RNA interference (RNAi) and antisense oligonucleotide therapies.
Industry: Utilized in the production of synthetic RNA molecules for research and therapeutic purposes.
Wirkmechanismus
The mechanism of action of uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid involves its interaction with various molecular targets and pathways. In biological systems, this compound can bind to complementary RNA or DNA sequences, forming double-stranded structures that can regulate gene expression. Additionally, it can serve as a substrate for enzymes involved in RNA processing and degradation, influencing the stability and function of RNA molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridylyl-(3’-5’)-uridylyl-(3’-5’)-uridylyl-(3’-5’)-uridylic acid: A longer oligonucleotide with an additional uridine monophosphate unit.
Cytidylyl-(3’-5’)-cytidylyl-(3’-5’)-3’-cytidylic acid: A similar compound composed of cytidine monophosphate units.
Adenylyl-(3’-5’)-adenylyl-(3’-5’)-3’-adenylic acid: An analogous compound with adenosine monophosphate units.
Uniqueness
Uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid is unique due to its specific sequence of uridine monophosphate units, which imparts distinct properties and functions. Its ability to form stable double-stranded structures with complementary RNA or DNA sequences makes it valuable for studying RNA interactions and developing RNA-based therapeutics.
Eigenschaften
CAS-Nummer |
3504-15-2 |
|---|---|
Molekularformel |
C27H35N6O25P3 |
Molekulargewicht |
936.5 g/mol |
IUPAC-Name |
[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-1,3-bis[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]propan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C27H35N6O25P3/c34-11-1-4-31(24(41)28-11)21-17(40)16(39)20(55-21)27(58-61(50,51)52,7-9-14(37)18(56-59(44,45)46)22(53-9)32-5-2-12(35)29-25(32)42)8-10-15(38)19(57-60(47,48)49)23(54-10)33-6-3-13(36)30-26(33)43/h1-6,9-10,14-23,37-40H,7-8H2,(H,28,34,41)(H,29,35,42)(H,30,36,43)(H2,44,45,46)(H2,47,48,49)(H2,50,51,52)/t9-,10-,14-,15-,16+,17-,18-,19-,20+,21-,22-,23-/m1/s1 |
InChI-Schlüssel |
ISIADHSUQYFCNX-QGPWHBDCSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(CC3C(C(C(O3)N4C=CC(=O)NC4=O)OP(=O)(O)O)O)(CC5C(C(C(O5)N6C=CC(=O)NC6=O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)OP(=O)(O)O)O)(C[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=CC(=O)NC6=O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(CC3C(C(C(O3)N4C=CC(=O)NC4=O)OP(=O)(O)O)O)(CC5C(C(C(O5)N6C=CC(=O)NC6=O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |
| 3504-15-2 | |
Synonyme |
UpUpUp uridylyl-(3'-5')-uridylyl-(3'-5')-3'-uridylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-(4-fluorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B1228828.png)




![N,N-diethyl-5-nitro-2-[(2-oxo-3-indolyl)hydrazo]benzenesulfonamide](/img/structure/B1228839.png)



